![molecular formula C22H30N6O8S2 B160162 5'-[[(3S)-3-Amino-3-carboxypropyl]methylsulfonio]-5'-deoxy-Adenosine tosylate CAS No. 52248-03-0](/img/structure/B160162.png)
5'-[[(3S)-3-Amino-3-carboxypropyl]methylsulfonio]-5'-deoxy-Adenosine tosylate
Overview
Description
5'-[[(3S)-3-Amino-3-carboxypropyl]methylsulfonio]-5'-deoxy-Adenosine tosylate (abbreviated as 5'-AACPDT) is a novel compound that has been recently developed and studied for its potential applications in a variety of scientific research areas. 5'-AACPDT is a derivative of adenosine, a nucleoside found in all living organisms, and it is particularly useful for its ability to act as a phosphorylating agent. 5'-AACPDT has been used in a variety of scientific research applications, including biochemical and physiological studies, and it has been found to have several advantages over other compounds.
Scientific Research Applications
Anticancer and Antiviral Effects
5'-[[(3S)-3-Amino-3-carboxypropyl]methylsulfonio]-5'-deoxy-Adenosine tosylate has demonstrated potential in cancer and antiviral research. Studies have shown that adenosine-based analogues, including those similar to this compound, are potent inhibitors of S-adenosyl-L-homocysteine hydrolase. These compounds have shown efficacy in inhibiting the growth of tumor cell lines, pointing to their potential in anticancer therapy (Wnuk et al., 1997).
Enzyme Inhibition
Research has also indicated the role of similar adenosine derivatives in enzyme inhibition. For instance, a related compound, S-adenosylcoenzyme M, was synthesized from adenosine and examined for its role in methane biosynthesis, which can be crucial for understanding metabolic processes in certain microorganisms (Cullen et al., 1984).
Polyamine Biosynthesis
An aza analogue of S-adenosyl-L-methionine, synthesized from adenosine, demonstrated its binding to the E. coli methionine repressor protein. This study provides insights into polyamine biosynthesis, an essential metabolic process (Thompson et al., 1996).
Biochemical Functions of S-adenosylmethionine
S-adenosylmethionine, a compound related to the one , is vital in various biological processes, such as the donation of methylene, amino, ribosyl, and aminopropyl groups. Understanding the roles and interactions of adenosine derivatives helps in grasping these complex biochemical pathways (Fontecave et al., 2004).
RNA Methylation
Adenosine derivatives are also involved in RNA methylation processes. For instance, Radical SAM enzymes RlmN and Cfr, which modify a single adenosine nucleotide in ribosomal RNA, use a similar mechanism. This aspect is crucial in understanding antibiotic resistance and the role of these enzymes in methylation (Yan & Fujimori, 2011).
Natural Products from Marine Life
Research into marine life, like the ascidian Atriolum robustum, has led to the discovery of unique adenosine derivatives. These compounds have shown affinity for adenosine receptors, indicating their potential in pharmacological applications (Kehraus et al., 2004).
Mechanism of Action
Target of Action
AdoMet, also known as S-adenosylmethionine, primarily targets enzymes that carry out methylation reactions . These enzymes include catechol O-methyltransferase (COMT) and DNA methyltransferases (DNMT) . COMT is involved in the metabolism of catecholamines, while DNMTs are responsible for adding methyl groups to DNA .
Mode of Action
AdoMet acts as a methyl donor in enzymatic reactions . It binds to its target enzymes and donates a methyl group, which is then added to a specific substrate. This methylation can alter the function or activity of the substrate .
Biochemical Pathways
The methylation reactions catalyzed by AdoMet affect various biochemical pathways. For instance, methylation of DNA by DNMTs can lead to gene silencing, affecting gene expression pathways . Similarly, methylation of catecholamines by COMT influences neurotransmitter pathways .
Result of Action
The methylation reactions catalyzed by AdoMet have numerous molecular and cellular effects. For example, methylation of DNA can regulate gene expression, influencing cellular functions such as growth and differentiation . Methylation of catecholamines can affect neurotransmitter levels, impacting neural communication .
Action Environment
Environmental factors can influence the action, efficacy, and stability of AdoMet. For instance, the compound’s stability may be affected by storage temperature . Additionally, the efficacy of AdoMet’s methylation reactions could be influenced by the availability of substrates and the presence of other molecules that can interact with its target enzymes .
properties
IUPAC Name |
[(3S)-3-amino-3-carboxypropyl]-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium;4-methylbenzenesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N6O5S.C7H8O3S/c1-27(3-2-7(16)15(24)25)4-8-10(22)11(23)14(26-8)21-6-20-9-12(17)18-5-19-13(9)21;1-6-2-4-7(5-3-6)11(8,9)10/h5-8,10-11,14,22-23H,2-4,16H2,1H3,(H2-,17,18,19,24,25);2-5H,1H3,(H,8,9,10)/t7-,8+,10+,11+,14+,27?;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHPOFDUCFKOUHV-XKGORWRGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].C[S+](CCC(C(=O)O)N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].C[S+](CC[C@@H](C(=O)O)N)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N6O8S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40436187 | |
Record name | AdoMet | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40436187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
570.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5'-[[(3S)-3-Amino-3-carboxypropyl]methylsulfonio]-5'-deoxy-Adenosine tosylate | |
CAS RN |
52248-03-0 | |
Record name | AdoMet | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40436187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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